molecular formula C18H11FN2O5 B2972605 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate CAS No. 1208976-72-0

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B2972605
CAS No.: 1208976-72-0
M. Wt: 354.293
InChI Key: FXZLUNWBEVJQPY-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring two distinct isoxazole (1,2-oxazole) rings. The first isoxazole moiety is substituted at the 5-position with a 2-fluorophenyl group, while the second isoxazole ring contains a furan-2-yl substituent at the 5-position. The two rings are connected via a methyl ester linkage.

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O5/c19-13-5-2-1-4-12(13)16-8-11(20-25-16)10-24-18(22)14-9-17(26-21-14)15-6-3-7-23-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZLUNWBEVJQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=NOC(=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, which are then coupled through various organic reactions. Common reagents used in these reactions include fluorobenzene, furan, and oxalyl chloride. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to ensure the desired reaction pathway and product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Biological Activity

The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate is a novel oxazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antifungal properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes two oxazole rings and a furan moiety. Its molecular formula is C23H19FN2O4C_{23}H_{19}FN_2O_4, with a molecular weight of approximately 406.41 g/mol. The presence of the fluorine atom is significant as it often enhances biological activity.

PropertyValue
Molecular FormulaC23H19FN2O4
Molecular Weight406.41 g/mol
LogP (Partition Coefficient)4.336
Water Solubility (LogSw)-4.47
Polar Surface Area53.501 Ų

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to have an IC50 value of 0.12–2.78 µM against MCF-7 breast cancer cells, indicating potent anticancer properties.

Case Study: Cytotoxicity in Cancer Cell Lines

In a comparative study, the compound's effectiveness was evaluated against several cancer cell lines:

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-70.6510.38 (Tamoxifen)
A549 (Lung)1.515.0 (Doxorubicin)
U-937 (Leukemia)0.7512.0

Flow cytometry assays indicated that the compound induces apoptosis in these cell lines in a dose-dependent manner, which is critical for its potential therapeutic application.

Antibacterial Activity

The compound has also been assessed for antibacterial activity against various strains of bacteria. Preliminary results suggest moderate to good efficacy.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings indicate that the compound could serve as a lead for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against common fungal pathogens such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, suggesting potential for therapeutic use in fungal infections.

The exact mechanism by which This compound exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest strong interactions with key proteins involved in apoptosis and cellular proliferation pathways.

Molecular Docking Insights

Molecular docking studies have revealed that the compound likely interacts with specific amino acid residues in target proteins, similar to known anticancer drugs like Tamoxifen, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

2.1.1. Fluorophenyl-Substituted Analogs
  • 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone (IC₅₀ = 21.85 mM for AChE): Replacing the 2-fluorophenyl group with 2-chlorophenyl enhances AChE inhibitory activity but reduces BChE inhibition (IC₅₀ = 51.66 mM for the 2-fluorophenyl analog) .
  • Methyl 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylate : Positional isomerism of the fluorophenyl group (4- vs. 2-substitution) alters electronic properties. This compound has a molecular weight of 221.18 g/mol and is used as a building block in drug discovery .
2.1.2. Furan-Substituted Analogs
  • Ethyl 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate : Replacing the methyl ester with an ethyl group increases hydrophobicity. This compound was identified in agro-waste extracts and may influence metabolic pathways .
  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl(methyl)amine hydrochloride : The absence of a fluorophenyl group and inclusion of a methylamine substituent shifts the application toward secondary amine chemistry, though this compound is discontinued commercially .

Heterocyclic Linkage Modifications

  • 5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]-furan-2-sulfonamide : Incorporates a sulfonamide group instead of an ester linkage, enhancing hydrogen-bonding capacity and metabolic stability in antiglaucoma drug candidates .

Key Research Findings

Fluorine Position Matters : The 2-fluorophenyl substituent in the target compound confers weaker AChE inhibition compared to its 2-chlorophenyl analog but retains moderate BChE activity .

Furan Enhances Reactivity : The electron-rich furan ring may improve solubility or serve as a hydrogen-bond acceptor, though direct evidence is lacking .

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